molecular formula C12H21N3O10 B13412937 beta-Cellobiosyl Azide

beta-Cellobiosyl Azide

Cat. No.: B13412937
M. Wt: 367.31 g/mol
InChI Key: FJOYNMRZUBUGGP-QRZGKKJRSA-N
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Description

Beta-Cellobiosyl Azide: is a chemical compound derived from cellobiose, a disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Cellobiosyl Azide can be synthesized through the reaction of cellobiose with azide reagents. One common method involves the use of beta-D-cellobiosyl fluoride as an activated monomer in the presence of organic solvents, which facilitates the oligomerization reactions by eliminating hydrogen fluoride . Another method includes the regioselective oxidation of unprotected 1-4 linked glucans followed by azidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of beta-Cellobiosyl Azide primarily involves its reactivity as an azide group. The azide group can undergo various chemical transformations, such as nucleophilic substitution and click chemistry, to form new compounds with desired properties. These reactions often involve the formation of stable triazole rings, which can enhance the stability and functionality of the resulting molecules .

Comparison with Similar Compounds

  • Beta-D-Glucosyl Azide
  • Beta-D-Maltosyl Azide
  • Beta-D-Maltotriosyl Azide
  • Beta-D-Maltotetraosyl Azide

Comparison: Beta-Cellobiosyl Azide is unique due to its specific beta-1,4-glycosidic linkage between two glucose units, which imparts distinct chemical properties compared to other azide derivatives of oligosaccharides. This unique structure allows for specific interactions and reactivity patterns that are not observed in other similar compounds .

Properties

Molecular Formula

C12H21N3O10

Molecular Weight

367.31 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

FJOYNMRZUBUGGP-QRZGKKJRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O

Origin of Product

United States

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